1-Benzylpiperazin-2-one
Overview
Description
1-Benzylpiperazin-2-one is an organic compound with the molecular formula C₁₁H₁₄N₂O It is a derivative of piperazine, where a benzyl group is attached to the nitrogen atom at the second position of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylpiperazin-2-one can be synthesized through several methods. One common approach involves the reaction of piperazine with benzyl chloride under basic conditions to form N-benzylpiperazine, which is then oxidized to this compound. The reaction conditions typically involve the use of a strong base such as sodium hydroxide and an oxidizing agent like potassium permanganate.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, catalytic processes may be employed to reduce the reaction time and improve the overall production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-Benzylpiperazin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzylpiperazin-2-one involves its interaction with various molecular targets. In biological systems, it may act on neurotransmitter receptors, enzymes, or ion channels, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzylpiperazine: Similar structure but lacks the ketone group.
1-(3-Chlorophenyl)piperazine: Contains a chlorophenyl group instead of a benzyl group.
1-(3-Trifluoromethyl-phenyl)piperazine: Contains a trifluoromethyl-phenyl group.
Uniqueness: 1-Benzylpiperazin-2-one is unique due to the presence of the ketone group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for a broader range of chemical modifications and applications.
Properties
IUPAC Name |
1-benzylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-8-12-6-7-13(11)9-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPCRHWMJSUKDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363848 | |
Record name | 1-benzylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59702-21-5 | |
Record name | 1-benzylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzylpiperazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main chemical reaction described in the research articles involving 1-benzylpiperazin-2-one?
A1: The research describes the synthesis of a novel this compound nitrone derivative and its subsequent reactions with alkynes and alkenes. [, ] This type of reaction is known as a 1,3-dipolar cycloaddition and is a valuable tool for constructing complex cyclic molecules. You can access the research articles here: and .
Q2: Why is this research on this compound derivatives important?
A2: While the articles themselves don't delve into specific applications, the synthesis and reactivity studies are significant for several reasons. First, piperazin-2-ones are found in various bioactive molecules, making them attractive targets for medicinal chemistry. [, ] Second, exploring the reactivity of the this compound nitrone derivative with alkynes and alkenes expands the synthetic toolbox for building diverse molecular architectures. This could potentially lead to the discovery of new compounds with interesting biological or material properties.
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